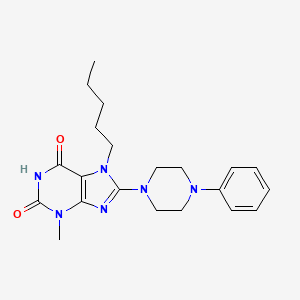![molecular formula C20H20N6O3 B2975547 2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1351660-28-0](/img/structure/B2975547.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and its reactivity with various reagents.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, stability under various conditions, and its spectral properties.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Researchers have been focusing on synthesizing innovative heterocycles incorporating a thiadiazole moiety or other related structures due to their potential biological activities. For instance, the synthesis of various heterocycles like pyrrole, pyridine, and coumarin derivatives has been explored, aiming to assess their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, novel pyrazole and isoxazole derivatives have been synthesized, with their antimicrobial and antifungal activities being evaluated to identify compounds with significant bioactivity (Hassan, 2013).
Anticonvulsant Activity
The anticonvulsant activity of alkanamide derivatives, including those with heterocyclic rings like pyrazole, 1,2,4-triazole, and imidazole, has been a subject of interest. Studies have shown that certain structures lead to superior activity, highlighting the potential of these compounds in developing new anticonvulsant drugs (Tarikogullari et al., 2010).
Antimicrobial and Antitumor Evaluation
Compounds incorporating pyrazole, isoxazole, and related heterocycles have been prepared and assessed for their antibacterial and antifungal properties. Some synthesized compounds exhibit promising antimicrobial activity, indicating their potential use as antibacterial and antifungal agents (Kendre et al., 2015). Additionally, the antitumor activity of certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been investigated, with some showing inhibitory effects on various cancer cell lines, suggesting their potential as anticancer drugs (Albratty et al., 2017).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, its flammability, and any other potential hazards associated with its use.
Zukünftige Richtungen
This would involve a discussion of potential future research directions. This could include potential applications of the compound, further studies to elucidate its properties, or modifications that could be made to the compound to enhance its properties.
I hope this general information is helpful. For more specific information about a particular compound, I would recommend consulting the scientific literature or a reliable database of chemical information. If you have any other questions, feel free to ask!
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-13-11-14(2)26(22-13)18-7-8-20(28)25(23-18)10-9-21-19(27)12-16-15-5-3-4-6-17(15)29-24-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUDESQWOEXRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)
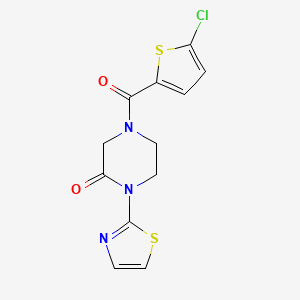
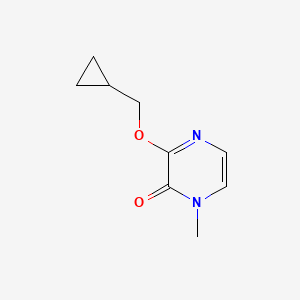
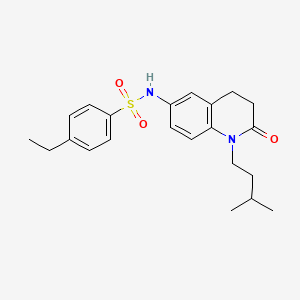

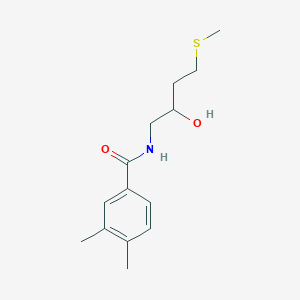
![N-propyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2975474.png)
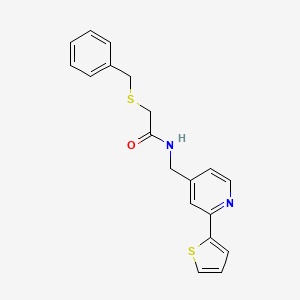
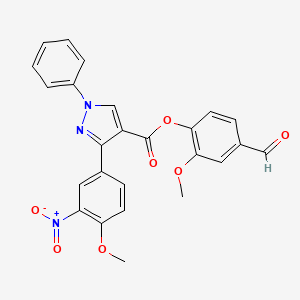
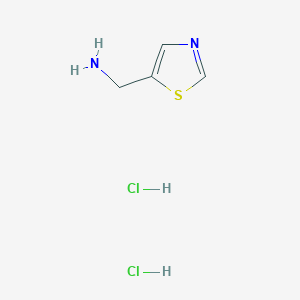
![5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2975481.png)
![(3aR,6aR)-tetrahydrofuro[3,4-d]oxazol-2(3H)-one](/img/structure/B2975482.png)
![5-bromo-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2975485.png)
